ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE
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Overview
Description
ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a unique structure that includes an oxadiazole ring, which is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Amidation: The oxadiazole derivative is then reacted with an appropriate amine to form the amide linkage.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE exerts its effects involves interactions with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE
- ETHYL 4-{3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE
Uniqueness
ETHYL 4-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-21(26)15-7-9-17(10-8-15)22-18(25)11-12-19-23-20(24-28-19)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZCLPQFGKUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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